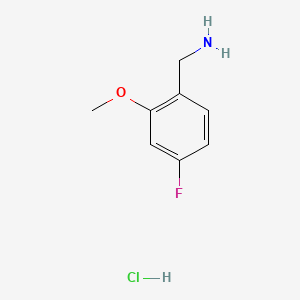

4-Fluoro-2-methoxybenzylamine hydrochloride

Description

Properties

IUPAC Name |

(4-fluoro-2-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-11-8-4-7(9)3-2-6(8)5-10;/h2-4H,5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKUYMNEPUILTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Fluoro-2-methoxybenzylamine hydrochloride CAS 870562-90-6 properties

Topic: 4-Fluoro-2-methoxybenzylamine hydrochloride (CAS 870562-90-6) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Optimizing Metabolic Stability and Conformational Control in Drug Design

Executive Summary

This compound (CAS 870562-90-6) is a high-value pharmacophore building block used extensively in hit-to-lead optimization.[1] It offers a dual-advantage structural motif: the 4-fluoro substituent blocks rapid metabolic oxidation at the para-position, while the 2-methoxy group introduces steric bulk and intramolecular hydrogen-bonding potential, often functioning as a "conformational lock." This guide details its physicochemical profile, medicinal chemistry logic, and a validated synthesis protocol for laboratory scale-up.[1]

Chemical Identity & Physicochemical Profile

| Property | Specification |

| CAS Number | 870562-90-6 |

| IUPAC Name | (4-Fluoro-2-methoxyphenyl)methanamine hydrochloride |

| Molecular Formula | C₈H₁₀FNO[1] · HCl |

| Molecular Weight | 191.63 g/mol (Salt); 155.17 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | High solubility in Water, Methanol, DMSO; Low in Et₂O, Hexanes |

| Melting Point | >200°C (Decomposes) |

| Acidity (pKa) | ~9.1 (Conjugate acid of the amine) |

| Hygroscopicity | Moderate (Store under desiccant) |

Medicinal Chemistry Applications: The "Why"

In drug design, this scaffold is rarely selected by accident.[1] It is a strategic replacement for a simple benzylamine to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) problems.

Metabolic Blockade (The 4-Fluoro Effect)

The para-position of a phenyl ring is electronically prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

-

Mechanism: Replacing a hydrogen with fluorine at the 4-position blocks the formation of the unstable arenium ion intermediate required for hydroxylation.

-

Result: Extends in vivo half-life (

) without significantly altering the steric footprint of the molecule (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

The Ortho-Methoxy "Conformational Lock"

The 2-methoxy group is not merely a solubilizing handle; it is a structural lever.

-

Intramolecular H-Bonding: In many amide or urea derivatives derived from this amine, the methoxy oxygen acts as a hydrogen bond acceptor for the adjacent N-H proton. This forms a pseudo-six-membered ring, locking the molecule into a planar conformation.

-

Entropy Reduction: Pre-organizing the ligand into its bioactive conformation reduces the entropic penalty upon binding to the protein target, potentially improving potency (

or -

Case Study: This motif has been successfully utilized in VMAT2 inhibitors (Lobelane analogues) to improve selectivity over dopamine transporters (DAT) and serotonin transporters (SERT) [1].[1]

Visualization: Structure-Activity Relationship (SAR) Logic

Figure 1: Strategic rationale for selecting the 4-fluoro-2-methoxy motif in lead optimization.

Validated Experimental Protocols

Synthesis via Nitrile Hydrogenation (High Purity Method)

While reductive amination of the aldehyde is possible, it often yields secondary amine byproducts. The hydrogenation of 4-fluoro-2-methoxybenzonitrile is the preferred industrial and lab-scale route for high purity [2].

Reagents:

-

Precursor: 4-Fluoro-2-methoxybenzonitrile (1.0 equiv)[1]

-

Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Solvent: Ethanol (EtOH)

-

Acid: Concentrated Hydrochloric Acid (HCl) (1.2 equiv)[2]

-

Gas: Hydrogen (H₂) balloon or Parr shaker (1-3 atm)

Step-by-Step Protocol:

-

Preparation: In a 250 mL round-bottom flask (or hydrogenation vessel), dissolve 4-fluoro-2-methoxybenzonitrile (5.3 mmol, ~800 mg) in Ethanol (20 mL).

-

Acidification: Add concentrated HCl (0.53 mL, 6.36 mmol) dropwise. Note: The acidic environment prevents the formation of secondary amines (dimers) by protonating the primary amine immediately upon formation.

-

Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an inert atmosphere (Nitrogen or Argon stream) to prevent ignition.[1]

-

Hydrogenation: Purge the vessel with H₂ gas three times. Stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient) at room temperature for 15 hours.

-

Work-up:

-

Purification: Triturate the solid with diethyl ether or ethyl acetate to remove non-polar impurities.[1] Filter and dry under vacuum.[1]

-

Yield: Expect 85-95% yield of the white hydrochloride salt.[1]

Analytical Quality Control (QC)

-

¹H NMR (400 MHz, DMSO-d₆): Characteristic peaks include the benzylic methylene protons (~4.0 ppm, q), the methoxy singlet (~3.8 ppm, s), and the aromatic protons showing fluorine coupling.

-

HPLC: Run on C18 column, Gradient 5-95% ACN/Water + 0.1% TFA. The amine will elute early due to polarity.[1]

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for the hydrochloride salt.

Safety & Handling

-

Corrosivity: The free base is corrosive and can cause skin burns.[1] The hydrochloride salt is an irritant but safer to handle.[1][3]

-

Inhalation: Use a fume hood.[1] Dust from the salt can irritate the respiratory tract.

-

Storage: Store at room temperature or 4°C. The salt is hygroscopic; keep the container tightly sealed.

References

-

Lobelane Analogues & Selectivity

-

Synthesis Protocol (Hydrogenation)

- Title: N-[[4-fluoro-2-(5-methyl-1H-1,2,4-triazol-1-yl)

-

Source: Google Patents.[1]

- URL

-

General Properties & Safety

Sources

- 1. 2-Methoxybenzylamine 98 6850-57-3 [sigmaaldrich.com]

- 2. US7511037B2 - N-[[4-fluoro-2-(5-methy-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4-,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-c][1,4]oxazine-2-carboxamide as an HIV integrase inhibitor - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Lobelane analogues containing 4-hydroxy and 4-(2-fluoroethoxy) aromatic substituents: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

1H NMR spectrum analysis of 4-Fluoro-2-methoxybenzylamine hydrochloride

An In-Depth Guide to the 1H NMR Spectrum Analysis of 4-Fluoro-2-methoxybenzylamine Hydrochloride

A Senior Application Scientist's Comparative Guide

In the landscape of pharmaceutical development and chemical synthesis, unequivocal structural confirmation is paramount. For substituted benzylamines, a class of compounds frequently utilized as building blocks, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for characterization. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, a compound featuring a nuanced substitution pattern that gives rise to a distinctive and informative spectrum.

This document moves beyond a simple peak-list interpretation. We will dissect the electronic and structural factors that govern the chemical shifts and coupling patterns observed in the spectrum. Furthermore, we will compare its spectral features against structurally related analogues to highlight the specific influence of each substituent. This comparative approach, grounded in fundamental principles, is designed to empower researchers to not only confirm the identity of their target molecule but also to confidently characterize related structures.

Molecular Structure and Proton Environments

A thorough analysis begins with a clear understanding of the molecule's structure and the unique electronic environment of each proton. The hydrochloride salt form means the amine group is protonated, significantly influencing its spectral properties.

Caption: Structure of this compound with key protons labeled.

Interpreting the ¹H NMR Spectrum

The spectrum of this compound is best understood by analyzing each signal group individually. The presence of both a fluorine atom and a methoxy group, along with the benzylic amine, creates a well-resolved and highly diagnostic spectrum.

Aromatic Protons (Hₐ, Hₑ, Hₒ)

The aromatic region (typically δ 6.5-8.0 ppm) is the most complex and informative. The substituents dictate the chemical shifts and splitting patterns. The methoxy group (-OCH₃) is a strong electron-donating group (EDG) via resonance, increasing electron density (shielding) primarily at the ortho (C1, C3) and para (C5) positions.[1] The fluorine atom (-F) is electron-withdrawing (EWG) via induction but electron-donating via resonance, with the inductive effect generally dominating.[2]

-

Hₐ (Proton at C3): This proton is ortho to the powerfully electron-donating -OCH₃ group and meta to the -F. The strong shielding from the methoxy group will shift it significantly upfield. It will be split by the adjacent Hc (ortho coupling, ³JHH ≈ 7-9 Hz) and the more distant F atom (meta coupling, ⁴JHF ≈ 2-3 Hz).

-

Predicted Signal: Doublet of doublets (dd).

-

-

Hₑ (Proton at C5): This proton is meta to the -OCH₃ group and ortho to the -F. It experiences strong deshielding from the fluorine's inductive effect. It will be split by the adjacent Hc (meta coupling, ⁴JHH ≈ 2-3 Hz) and the ortho F atom (ortho coupling, ³JHF ≈ 8-10 Hz).

-

Predicted Signal: Doublet of doublets (dd).

-

-

Hₒ (Proton at C6): This proton is ortho to the benzylamine group, meta to the -OCH₃, and meta to the -F. It will be split by Hₑ (meta coupling, ⁴JHH ≈ 2-3 Hz) and Hₐ (ortho coupling, ³JHH ≈ 7-9 Hz). The coupling to the distant F atom (para coupling, ⁵JHF) may be too small to resolve.

-

Predicted Signal: A complex multiplet, likely appearing as a triplet or a doublet of doublets.

-

Benzylic Protons (Hₐ)

The two benzylic protons (Ar-CH₂-NH₃⁺) are chemically equivalent. They are adjacent to the electron-withdrawing aromatic ring and the positively charged ammonium group, which deshields them. Their signal typically appears as a singlet.

-

Predicted Signal: A singlet around δ 4.0-4.3 ppm.

Methoxy Protons (Hₑ)

The three protons of the methoxy group (-OCH₃) are equivalent and do not couple with other protons. They will appear as a sharp singlet. Their position is characteristic of methoxy groups attached to an aromatic ring.

-

Predicted Signal: A singlet around δ 3.8-3.9 ppm.

Ammonium Protons (Hբ)

The protons on the nitrogen (NH₃⁺) are a key feature of the hydrochloride salt. Due to the positive charge on the nitrogen, these protons are significantly deshielded and shifted far downfield.[3] Their signal is often broad due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange with any trace water.[4] In aprotic solvents like DMSO-d₆, exchange is slowed, and the peak becomes sharper and may even show coupling to the benzylic protons. In protic solvents like D₂O, these protons will rapidly exchange with deuterium and the signal will disappear.[5]

-

Predicted Signal: A broad singlet, highly dependent on solvent and concentration, typically δ > 8.5 ppm in DMSO-d₆.

Comparative Spectral Analysis

To fully appreciate the spectral features, we compare the target compound with key analogues. This highlights the distinct electronic contribution of each substituent.

| Compound | Ar-H (approx. δ) | -CH₂- (approx. δ) | -OCH₃ (approx. δ) | Key Differentiator |

| 4-Fluoro-2-methoxybenzylamine HCl | 6.7-7.5 ppm (complex) | ~4.1 ppm | ~3.9 ppm | Complex aromatic splitting due to H-H and H-F couplings. |

| 2-Methoxybenzylamine HCl | 6.9-7.4 ppm | ~4.1 ppm | ~3.9 ppm | Simpler aromatic region without H-F coupling. |

| 4-Fluorobenzylamine HCl[6] | 7.2-7.5 ppm (AA'BB' system) | ~4.1 ppm | N/A | Absence of the -OCH₃ signal; aromatic region is a pseudo-triplet pattern. |

| Benzylamine HCl[7] | ~7.4 ppm (multiplet) | ~4.1 ppm | N/A | A single, less complex multiplet for all five aromatic protons. |

-

Effect of Fluorine: Comparing the target molecule to 2-Methoxybenzylamine HCl demonstrates the impact of the fluorine atom. The fluorine introduces distinct H-F coupling constants, transforming simpler multiplets into more complex doublet of doublets patterns.[8] This provides an extra layer of structural confirmation.

-

Effect of the Methoxy Group: Comparing the target to 4-Fluorobenzylamine HCl[6] shows the shielding effect of the -OCH₃ group. Protons ortho and para to the methoxy group are shifted upfield (to lower ppm values), expanding the chemical shift range of the aromatic region.[1]

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

Acquiring a clean, interpretable spectrum requires careful attention to the experimental setup. This protocol is designed to be self-validating, ensuring reliable and reproducible results.

Workflow Overview

Caption: Standardized workflow for NMR spectrum acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid to a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of deuterated solvent.

-

-

Solvent Selection (A Critical Choice):

-

Recommended: Dimethyl sulfoxide-d₆ (DMSO-d₆). This aprotic solvent is ideal as it slows the exchange rate of the N-H protons, resulting in a sharper, more easily identifiable NH₃⁺ peak.[3] The residual solvent peak at ~2.50 ppm does not typically interfere with signals from the analyte.

-

Alternative (with caution): Chloroform-d (CDCl₃). The compound may have lower solubility. The NH₃⁺ peak is often very broad and may be difficult to observe.

-

For Exchange Confirmation: Deuterium oxide (D₂O). The compound is typically soluble in D₂O. The NH₃⁺ protons will exchange with deuterium, causing their signal to disappear. This is a definitive test to confirm the identity of the ammonium peak.[5]

-

-

Instrumental Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.

-

Acquire a standard ¹H spectrum. Typical parameters on a 400 MHz instrument would include:

-

Spectral Width: -2 to 12 ppm

-

Pulse Angle: 30-45 degrees

-

Relaxation Delay (d1): 1-2 seconds

-

Number of Scans: 8-16 (adjust based on concentration)

-

-

-

Data Processing:

-

Apply Fourier Transformation (FT) to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to ensure a flat baseline.

-

Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm).

-

Integrate the signals. The relative integrals should correspond to the number of protons in each environment (e.g., Ar-H: 1:1:1, CH₂: 2, OCH₃: 3).

-

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A systematic analysis, grounded in the electronic effects of the fluoro and methoxy substituents, allows for the unambiguous assignment of every proton. The characteristic downfield shift and solvent-dependent behavior of the ammonium protons confirm the hydrochloride salt form, while the intricate splitting patterns in the aromatic region, arising from both H-H and H-F coupling, serve as a unique fingerprint for the molecule. By comparing this spectrum to those of simpler analogues, researchers can gain a deeper appreciation for the predictable and powerful nature of NMR spectroscopy in modern chemical analysis.

References

-

Title: Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation Source: Journal of Chemical Information and Modeling URL: [Link]

-

Title: The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds Source: Molecular Physics URL: [Link]

-

Title: Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine Source: ResearchGate URL: [Link]

-

Title: Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

-

Title: Coupling Constants in Fluorinated Cyclic Compounds Source: Transactions of the Faraday Society URL: [Link]

-

Title: 1H NMR Spectroscopy Source: University of Regensburg URL: [Link]

-

Title: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective Source: ACS Omega URL: [Link]

-

Title: 4-Fluoro-benzylamine - Optional[1H NMR] - Spectrum Source: SpectraBase URL: [Link]

-

Title: How to detect a HCl salt in organic compounds Source: Reddit URL: [Link]

-

Title: Chemical shifts Source: University of York URL: [Link]

-

Title: Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms Source: Webmo.net URL: [Link]

-

Title: Can the salt form of my organic compound be determined using NMR? Source: ResearchGate URL: [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. reddit.com [reddit.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]

- 8. Coupling constants in fluorinated cyclic compounds. Part 2.—Fluorocyclopentenes and perfluorocyclohexadiene-1,3 - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

Safety Operating Guide

4-Fluoro-2-methoxybenzylamine hydrochloride proper disposal procedures

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 4-Fluoro-2-methoxybenzylamine hydrochloride. The procedures outlined below are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The causality behind each step is explained to empower researchers with the knowledge to handle this and similar chemical wastes responsibly.

Part 1: Hazard Identification & Risk Assessment

A thorough understanding of the substance's hazards is the foundation of safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 870562-90-6) is not widely available, a robust hazard assessment can be synthesized from data on its free base form and structurally analogous compounds, such as other benzylamine hydrochlorides and methoxybenzylamines.[1][2][3][4]

Inferred Hazard Profile:

Based on available data, this compound should be handled as a substance that is corrosive, toxic, and an irritant .

-

Corrosivity: The free base, 4-Fluoro-2-methoxybenzylamine, is classified as causing severe skin burns and eye damage.[4] Related compounds like 2-methoxybenzylamine and 4-methoxybenzylamine share this classification.[3][5] The hydrochloride salt form may still be corrosive and will cause severe irritation.

-

Toxicity: The compound is expected to be harmful if swallowed.[2][4][6] Analogous amine hydrochlorides are categorized as Acute Toxicity, Category 4 (Oral).[7] Inhalation of dust or mist and absorption through the skin are also potential routes of harmful exposure.[8]

-

Irritation: Benzylamine hydrochloride is known to cause serious eye and skin irritation, as well as respiratory irritation.[2] It is prudent to assume this compound shares these properties.

Chemical Incompatibility:

A critical aspect of safe handling and disposal is the segregation of incompatible chemicals to prevent dangerous reactions.[5] Store and dispose of this compound waste separately from:

-

Strong Acids and Bases: While it is a salt, the amine functionality can still react.[5]

-

Metals: As a halogenated compound, it may produce acidic byproducts that can corrode metal containers, especially over long-term storage.

| Hazard Classification | Description | Supporting Evidence (Analogous Compounds) |

| Acute Toxicity (Oral) | Harmful if swallowed. | Benzylamine HCl, Methoxyphenamine HCl[2][6] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | 4-Fluoro-2-methoxybenzylamine (free base), 2-Methoxybenzylamine[4][5] |

| Serious Eye Damage | Causes serious eye damage. | Benzylamine HCl, 2-Methoxybenzylamine[2][5] |

| Respiratory Irritation | May cause respiratory irritation. | Benzylamine HCl[2] |

Part 2: Personnel Protection & Engineering Controls

To mitigate the risks identified above, a multi-layered approach involving engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls: All handling of this compound, including the preparation of waste containers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][5][9] An eyewash station and emergency shower must be readily accessible.[9]

Personal Protective Equipment (PPE): The selection of PPE is dictated by the corrosive and toxic nature of the chemical.

| Equipment | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves, inspected before use. | Protects against skin contact and absorption.[3] |

| Eye Protection | Tightly fitting chemical safety goggles and a face shield. | Protects against splashes and dust, preventing severe eye damage.[3] |

| Skin/Body Protection | A chemically resistant lab coat, long pants, and closed-toe shoes. | Prevents accidental skin contact.[1][9] |

| Respiratory Protection | Not typically required if work is performed within a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup outside a hood. |

Part 3: Step-by-Step Disposal Protocol

Disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]

At the Point of Generation: Waste Segregation

Proper disposal begins the moment the waste is generated.

-

Identify: Classify all materials contaminated with this compound as hazardous waste. This includes unused product, reaction residues, and contaminated items (e.g., weigh boats, pipette tips, gloves).

-

Segregate: This waste stream must be kept separate from all other chemical waste, especially non-halogenated organic waste and incompatible materials like strong oxidizers.[5]

Waste Container Selection and Preparation

The choice of container is critical for safe storage and transport.

-

Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Avoid metal containers due to the risk of corrosion. The container must be clean, dry, and in good condition.

-

Prepare the Container: Before adding any waste, affix a hazardous waste label, as described in the next step.

Hazardous Waste Labeling

Accurate labeling is a strict regulatory requirement and essential for safety.

-

Attach the Label: Place an official "HAZARDOUS WASTE" tag or label, provided by your institution's EHS department, on the container.

-

Complete All Fields: Fill out the label completely and legibly. Do not use abbreviations or chemical formulas.

-

Generator Information: Principal Investigator's name, lab location, and contact number.

-

Contents: List all chemical constituents by their full name and estimate their percentage. For this waste stream, it would be "this compound" and any solvents or other reactants present.

-

Hazards: Check all applicable hazard boxes (e.g., "Toxic," "Corrosive").

-

Temporary Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated location in the lab for storing hazardous waste before pickup.

-

Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.

-

Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

-

Closure: Keep the waste container securely capped at all times, except when actively adding waste.

-

Segregation: Ensure the container is physically separated from incompatible materials within the SAA.

Arranging for Final Disposal

-

Contact EHS: Once the container is full or you are ready for disposal, contact your institution's EHS office to schedule a waste pickup.

-

Follow Institutional Procedures: Adhere to all specific procedures required by your institution for waste pickup requests.

-

Final Destination: The EHS office will consolidate the waste and transfer it to a licensed hazardous waste disposal company, which will ultimately dispose of it, likely via high-temperature incineration.[2][6][11]

Part 4: Emergency Procedures: Spill & Exposure Management

Accidents require immediate and correct action.

Spill Cleanup:

-

Alert Personnel: Notify others in the immediate area and restrict access.

-

Don PPE: Wear the full PPE specified in Part 2.

-

Contain the Spill: For a solid spill, gently cover it with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[9] Do not sweep dry powder.

-

Collect Waste: Carefully scoop the contained material and absorbent into your designated hazardous waste container.

-

Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.

-

Report: Report the spill to your supervisor and EHS office.

Personnel Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9][11]

-

Skin Contact: Remove all contaminated clothing immediately and wash the affected skin area with soap and running water for at least 15 minutes. Seek medical attention if irritation persists.[1][9]

-

Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical label if possible.[6][7]

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Decision workflow for handling and disposal of 4-Fluoro-2-methoxybenzylamine HCl waste.

References

-

Benzylamine hydrochloride Safety Data Sheet. Santa Cruz Biotechnology.

-

This compound Product Page. Sunway Pharm Ltd.

-

Benzylamine hydrochloride Safety Data Sheet. Apollo Scientific.

-

Variamine Blue B Hydrochloride Safety Data Sheet. TCI Chemicals.

-

O-Methylhydroxylamine hydrochloride Safety Data Sheet. Thermo Fisher Scientific.

-

Methoxyphenamine hydrochloride Safety Data Sheet. Sigma-Aldrich.

-

Benzylamine hydrochloride Safety Data Sheet. Fisher Scientific.

-

Benzylamine hydrochloride Product Information. Chem-Impex.

-

Benzylamine hydrochloride Safety Data Sheet. Thermo Fisher Scientific (Avocado Research).

-

2-Methoxybenzylamine Safety Data Sheet. Fisher Scientific.

-

2-Methoxybenzylamine Safety Data Sheet. Thermo Fisher Scientific.

-

Methoxyphenamine Hydrochloride Safety Data Sheet. MP Biomedicals.

-

4-Fluoro-2-methoxybenzylamine Wiki. Guidechem.

-

4-Methoxy Benzylamine Safety Data Sheet. Central Drug House (P) Ltd.

-

4-Hydroxy-3-methoxybenzylamine hydrochloride Safety Data Sheet. Fisher Scientific.

-

4-Fluoro-2-methoxybenzylamine Product Page. Fluorochem.

-

4-Fluoro-2-methoxybenzonitrile Safety Data Sheet. Fisher Scientific.

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mpbio.com [mpbio.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

A Senior Application Scientist's Guide to Handling 4-Fluoro-2-methoxybenzylamine hydrochloride

This document provides an essential operational guide for the safe handling, use, and disposal of 4-Fluoro-2-methoxybenzylamine hydrochloride in a laboratory setting. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of why these safety protocols are critical. This guide is built on the foundational principles of risk assessment, hazard mitigation, and procedural validation to ensure your safety and the integrity of your research. This information is intended to supplement, not replace, your institution's specific safety protocols and the official Safety Data Sheet (SDS).

Hazard Analysis: Understanding the Compound

This compound is a substituted benzylamine salt. Its chemical nature presents several distinct hazards that dictate our handling procedures. The primary dangers associated with this compound are severe corrosive effects and harm if ingested.[1]

-

Hazard Statements:

-

H314 - Causes severe skin burns and eye damage: This is the most immediate and significant risk.[1][2][3] Contact with the skin or eyes can cause rapid and severe tissue damage. The hydrochloride salt form can exacerbate this by reacting with moisture on the skin or in the eyes to form hydrochloric acid.

-

H302 - Harmful if swallowed: Ingestion of this compound can lead to systemic toxicity.[1][3]

-

-

GHS Pictograms: GHS05 (Corrosion)[1], GHS07 (Harmful/Irritant)[1]

Understanding these hazards is the first step in preventing exposure. The protocols outlined below are directly derived from the corrosive and toxic nature of this chemical.

The Hierarchy of Controls: A Framework for Safety

Before detailing Personal Protective Equipment (PPE), it is crucial to recognize that PPE is the last line of defense. A robust safety plan always prioritizes controls that remove or minimize the hazard at its source.

-

Engineering Controls: These are the most critical for this compound. All work must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols and to contain potential splashes.[4]

-

Administrative Controls: These include proper training, adherence to Standard Operating Procedures (SOPs), and clear labeling of all containers and waste streams.

-

Personal Protective Equipment (PPE): This is the final barrier between you and the chemical. The subsequent sections will detail the mandatory PPE for handling this compound.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the required equipment.

| PPE Category | Item | Specification & Rationale |

| Eye & Face Protection | Safety Goggles & Face Shield | Goggles: Must be chemical splash-proof and compliant with ANSI Z87.1 or EN 166 standards.[2][5] They are essential to prevent entry of dust or splashes into the eyes. Face Shield: Must be worn in addition to goggles.[2][6] Given the H314 hazard ("Causes severe skin burns"), a face shield is mandatory to protect the entire face from splashes during transfer or reaction quenching. |

| Hand Protection | Chemical-Resistant Gloves | Type: Nitrile gloves are a suitable initial choice.[4] Always check the manufacturer's compatibility chart for breakthrough times with substituted benzylamines or similar corrosive chemicals. Protocol: Double-gloving is required.[7] This provides a critical layer of protection should the outer glove be nicked or compromised. Inspect gloves for any signs of degradation before and during use. |

| Body Protection | Laboratory Coat & Chemical-Resistant Apron | Lab Coat: A full-length, long-sleeved lab coat is mandatory to protect skin and personal clothing.[4] Apron: A chemical-resistant apron worn over the lab coat is required when handling larger quantities (>5g) or during procedures with a high risk of splashing.[6][7] |

| Respiratory Protection | Engineering Controls (Fume Hood) | Primary Control: All handling of this compound, including weighing, transfers, and solution preparation, must occur within a certified chemical fume hood.[4][7] Respirator: A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be required for emergency situations, such as a large spill cleanup outside of the fume hood.[8][9] Consult your institution's safety officer for specific respirator requirements. |

Operational and Disposal Plans

Adherence to a strict, validated workflow is paramount for safety and experimental reproducibility.

Pre-Experiment Workflow

The following diagram outlines the logical flow that must be followed before any chemical handling begins.

Caption: Logical workflow from risk assessment to experiment execution.

Step-by-Step PPE Protocols

Donning (Putting On) PPE:

-

Put on your inner pair of nitrile gloves.

-

Don your lab coat, ensuring it is fully buttoned.

-

If required, put on a chemical-resistant apron.

-

Put on your safety goggles.

-

Put on your face shield.

-

Put on your outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Removing) PPE to Prevent Contamination:

-

Remove the outer pair of gloves first. Dispose of them in the designated hazardous waste container.

-

Remove the face shield and apron (if used).

-

Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your skin.

-

Remove safety goggles.

-

Remove the inner pair of gloves.

-

Wash your hands thoroughly with soap and water immediately after all PPE is removed.[7]

Disposal Plan: Managing Halogenated Waste

Proper waste segregation is a critical aspect of laboratory safety and environmental responsibility.

-

Chemical Waste: As a fluorinated compound, this compound is a halogenated organic substance .[4][10] All waste containing this chemical, including reaction residues and contaminated solvents, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[4][11][12] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[12][13]

-

Contaminated PPE: All disposable PPE, such as gloves, absorbent pads, and weigh boats, that have come into contact with the chemical must be considered hazardous waste.[7] Place these items in a sealed, labeled bag or container for hazardous waste disposal.

The following diagram illustrates the relationship between the chemical's properties and the required safety and disposal actions.

Caption: Mapping chemical hazards to required safety and disposal protocols.

Emergency Procedures

-

Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[1][14] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[1][14] Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.

-

Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, alert your institution's emergency response team. For small spills inside a fume hood, use an inert absorbent material, collect it using non-sparking tools, and place it in a sealed container for halogenated waste disposal.[15]

By integrating a deep understanding of the hazards with strict adherence to these operational plans, you can ensure a safe and effective research environment when working with this compound.

References

- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.

- Treatment and disposal of chemical wastes in daily laboratory work. N/A.

- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.

- Organic Solvent Waste Disposal. Safety & Risk Services.

- Halogenated Solvents in Laboratories. Campus Operations.

- 4-FLUORO-2-METHOXYBENZYLAMINE. Fluorochem.

- SAFETY DATA SHEET - 4-Fluoro-2-methoxybenzaldehyde. Fisher Scientific.

- Safety Data Sheet: Benzylamine. Carl ROTH.

- SAFETY DATA SHEET - Variamine Blue B. N/A.

- Personal Protective Equipment. US EPA.

- SAFETY DATA SHEET - 2-Methoxybenzylamine. Thermo Fisher Scientific.

- SAFETY DATA SHEET - 2-Methoxybenzylamine. Fisher Scientific.

- 4-Fluoro-2-methoxybenzylamine, 97% 5 g. Thermo Fisher Scientific.

- SAFETY DATA SHEET - Methoxyphenamine hydrochloride. MilliporeSigma.

- Chemical Safety Data Sheet MSDS / SDS - 4-Fluoro-N-methoxy-N-methylbenzamide. ChemicalBook.

- Personal protective equipment for handling Benzoylthymine. Benchchem.

- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.

- material safety data sheet sds/msds - 4-METHOXY BENZYLAMINE. CDH Fine Chemical.

- SAFETY DATA SHEET - 4-Hydroxy-3-methoxybenzylamine hydrochloride. Fisher Scientific.

- The importance of Personal Protective Equipment in the handling of chemicals. N/A.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. carlroth.com [carlroth.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. hscprep.com.au [hscprep.com.au]

- 5. fishersci.com [fishersci.com]

- 6. sams-solutions.com [sams-solutions.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. epa.gov [epa.gov]

- 9. falseguridad.com [falseguridad.com]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 13. campusoperations.temple.edu [campusoperations.temple.edu]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.